![molecular formula C12H20N2O2 B6319329 (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole CAS No. 148925-97-7](/img/structure/B6319329.png)
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
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Description
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole, also known as DIPT, is a heterocyclic organic compound with a five-membered ring structure. It has a wide range of applications in the fields of organic chemistry and medicinal chemistry. It is used as a building block for the synthesis of a variety of compounds and as a catalyst in organic reactions. In addition, it has been found to have a number of biochemical and physiological effects, which make it a useful tool for scientific research.
Scientific Research Applications
Catalytic Applications in Polymerization
- Catalysis in Copolymerization: The compound (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole has been used as a ligand in palladium catalysis for the copolymerization of carbon monoxide with styrene, leading to highly isotactic copolymers. This research highlights the potential of this compound in polymer science, particularly in creating specific polymer structures (Binotti et al., 2003).
Chemical Synthesis and Structural Studies
- Role in Chemical Synthesis: This compound has been involved in the synthesis of symmetrical tetrasubstituted bioxazoles and their subsequent reactions with nucleophiles. Such synthetic routes are crucial in developing novel compounds with potential applications in various fields, including pharmaceuticals (Andersen et al., 1997).
Applications in Optical and Electronic Materials
- Optical and Electronic Material Development: Research indicates that derivatives of 2,2'-bioxazole, related to the given compound, have been synthesized and examined for their structural and electronic properties. These studies are significant in the field of material science, particularly in developing new optical and electronic materials (Ming, 1992).
Biocatalysis and Enzymatic Reactions
- Biocatalytic Processes: The structure of this compound and its related compounds have been utilized in studies focusing on biotransformation and enzymatic reactions. Such research opens up avenues for using these compounds in biocatalysis, an essential aspect of green chemistry (Zadrozna & Kurkowska, 1997).
Asymmetric Synthesis and Catalysis
- Asymmetric Catalysis: There is significant interest in using this compound as a ligand in asymmetric synthesis, particularly in reactions catalyzed by palladium. These studies contribute to the development of enantioselective synthetic methods, a key area in producing pharmaceuticals and fine chemicals (Takeuchi et al., 2001).
properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZOYMBXNYZPFL-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(CO2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=N[C@@H](CO2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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